molecular formula C18H12N2O6S3 B3246587 3-(2',5'-disulfophenylimino)-3H-phenothiazine CAS No. 178861-30-8

3-(2',5'-disulfophenylimino)-3H-phenothiazine

Cat. No. B3246587
M. Wt: 448.5 g/mol
InChI Key: VBLYLVNRHJELKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2’,5’-disulfophenylimino)-3H-phenothiazine , also known by its chemical formula C₁₈H₁₂N₂O₆S₃ , is a compound with a molecular weight of 448.5 g/mol . It falls within the class of phenothiazine derivatives . The compound exhibits interesting properties and has been studied for various applications.



Molecular Structure Analysis

The molecular structure of 3-(2’,5’-disulfophenylimino)-3H-phenothiazine consists of a phenothiazine core with two sulfonic acid groups attached to the phenyl ring. The presence of these functional groups affects its solubility and reactivity.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not readily accessible, it likely participates in reactions typical of phenothiazines. These may include oxidation, reduction, and substitution reactions . Further experimental investigations are necessary to elucidate its reactivity.



Physical And Chemical Properties Analysis


  • Solubility : The compound’s solubility likely depends on the sulfonic acid groups. It may dissolve well in polar solvents.

  • Color : Phenothiazines often exhibit vibrant colors due to their conjugated systems. This compound may display a characteristic color.

  • Melting Point : Experimental data on the melting point would be valuable for characterization.


Scientific Research Applications

Electrochemical Applications

  • Electrochemical Behavior Analysis : Studies on the electrochemical behavior of phenothiazine derivatives, like N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine, have revealed their potential in electrochemical (bio)sensors. This includes their application in acid-base and redox titrations and in distinguishing between native and damaged DNA adsorbed onto layers of these compounds (Kuzin et al., 2020).

Synthesis of Bioactive Compounds

  • Synthesis of Fluorinated Phenothiazines : Research has been conducted on synthesizing a series of fluorinated 10H-phenothiazines. These compounds are prepared through specific chemical reactions and have shown potential in antimicrobial studies (Dixit et al., 2008).
  • Antibacterial Activity : Phenothiazine-3-sulfonate derivatives have been synthesized and shown to exhibit significant antibacterial activity. These compounds have been characterized by various spectroscopic analyses (Vasudha et al., 2016).

Pharmaceutical Applications

  • Antimicrobial Evaluation : Novel phenothiazine derivatives with biologically active moieties have been synthesized and examined for their antimicrobial activity. Molecular modeling has also been used to evaluate these compounds, correlating with their biological activity results (Fadda et al., 2015).
  • Antipsychotic Investigation : The antipsychotic activity of novel Azodye/Schiff base/Chalcone derivatives of phenothiazine has been assessed, showing significant potential in this field (Gopi et al., 2017).

Safety And Hazards


  • Toxicity : As with any chemical compound, safety precautions are essential. Handle with care and follow proper laboratory protocols.

  • Environmental Impact : Consider its potential impact on the environment due to its sulfonic acid groups.


Future Directions


  • Biological Studies : Investigate its biological activities, potential therapeutic applications, and target interactions.

  • Synthetic Routes : Develop efficient synthetic routes for large-scale production.

  • Structural Modifications : Explore structural modifications to enhance specific properties.


For more detailed information, consult the relevant literature1. Please note that this analysis is based on available data, and further research may yield additional insights.


properties

IUPAC Name

2-(phenothiazin-3-ylideneamino)benzene-1,4-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O6S3/c21-28(22,23)12-6-8-18(29(24,25)26)15(10-12)19-11-5-7-14-17(9-11)27-16-4-2-1-3-13(16)20-14/h1-10H,(H,21,22,23)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLYLVNRHJELKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2',5'-disulfophenylimino)-3H-phenothiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2',5'-disulfophenylimino)-3H-phenothiazine
Reactant of Route 2
3-(2',5'-disulfophenylimino)-3H-phenothiazine
Reactant of Route 3
3-(2',5'-disulfophenylimino)-3H-phenothiazine
Reactant of Route 4
3-(2',5'-disulfophenylimino)-3H-phenothiazine
Reactant of Route 5
3-(2',5'-disulfophenylimino)-3H-phenothiazine
Reactant of Route 6
3-(2',5'-disulfophenylimino)-3H-phenothiazine

Citations

For This Compound
3
Citations
S Park, S Hong, S Kim, JH Choi, SJ Kang, J Choi… - Electrochimica …, 2023 - Elsevier
Two phenothiazine derivatives were synthesized as new redox mediators. Their electrochemical properties were compared with conventional redox mediators, such as thionine, …
Number of citations: 1 www.sciencedirect.com
M Sharifuzzaman, Y Do Shin, J Yoo, MS Reza, JY Park - Talanta, 2023 - Elsevier
Despite significant advances in diabetes management, particularly with the introduction of the most recent continuous glucose monitoring devices (CGMDs) that can monitor glucose …
Number of citations: 2 www.sciencedirect.com
AGA Aggidis, JD Newman, GA Aggidis - Biosensors and Bioelectronics, 2015 - Elsevier
Ten years on from a review in the twentieth issue of this journal, this contribution assess the direction research in the field of glucose sensing for diabetes is headed and various …
Number of citations: 73 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.